D-Dimethyl tartrate
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Overview
Description
D-Dimethyl tartrate: is an organic compound with the molecular formula C6H10O6 . It is a diester of tartaric acid, specifically the dimethyl ester of D-tartaric acid. This compound is known for its optical activity and is used in various chemical syntheses due to its chiral properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: D-Dimethyl tartrate can be synthesized through the esterification of D-tartaric acid with methanol in the presence of an acid catalyst. The reaction typically involves refluxing D-tartaric acid with methanol and a small amount of sulfuric acid as a catalyst. The reaction mixture is then neutralized, and the product is purified by distillation or recrystallization .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar process but on a larger scale. The use of continuous reactors and efficient separation techniques like distillation columns ensures high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: D-Dimethyl tartrate can undergo oxidation reactions to form various oxidation products, depending on the reagents and conditions used.
Reduction: It can be reduced to form diols or other reduced derivatives.
Substitution: The ester groups in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Products can include carboxylic acids or aldehydes.
Reduction: Products can include diols or alcohols.
Substitution: Products can include esters or amides.
Scientific Research Applications
Chemistry: D-Dimethyl tartrate is used as a chiral building block in asymmetric synthesis. It serves as a precursor for the synthesis of various chiral ligands and catalysts used in enantioselective reactions .
Biology: In biological research, this compound is used in the synthesis of chiral molecules that can interact with biological systems in a stereospecific manner. This is crucial for the development of drugs and other biologically active compounds .
Medicine: this compound is used in the synthesis of pharmaceutical intermediates. Its chiral nature makes it valuable in the production of enantiomerically pure drugs, which can have different therapeutic effects compared to their racemic mixtures .
Industry: In the industrial sector, this compound is used in the production of various fine chemicals and as a chiral auxiliary in the synthesis of agrochemicals and other specialty chemicals .
Mechanism of Action
The mechanism of action of D-Dimethyl tartrate in chemical reactions involves its ability to act as a chiral auxiliary, influencing the stereochemistry of the products formed. It interacts with reagents and substrates in a way that promotes the formation of one enantiomer over the other, thus enabling enantioselective synthesis .
Comparison with Similar Compounds
Dimethyl L-tartrate: Another diester of tartaric acid but derived from L-tartaric acid.
Diethyl D-tartrate: The diethyl ester of D-tartaric acid, used in similar applications but with different physical properties due to the ethyl groups.
Meso-tartaric acid dimethyl ester: A stereoisomer of dimethyl tartrate that is optically inactive due to its meso form.
Uniqueness: D-Dimethyl tartrate is unique due to its specific optical activity and its ability to act as a chiral auxiliary in asymmetric synthesis. Its properties make it particularly valuable in the production of enantiomerically pure compounds, which are essential in various scientific and industrial applications .
Properties
IUPAC Name |
dimethyl 2,3-dihydroxybutanedioate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O6/c1-11-5(9)3(7)4(8)6(10)12-2/h3-4,7-8H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVRATXCXJDHJJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C(C(=O)OC)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10871788 |
Source
|
Record name | Dimethyl 2,3-dihydroxybutanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10871788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89599-43-9 |
Source
|
Record name | NSC517 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=517 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
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